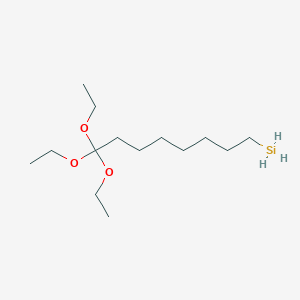
(8,8,8-triethoxyoctyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8,8,8-triethoxyoctyl)silane, also known as n-Octyltriethoxysilane, is an organosilicon compound with the molecular formula C14H32O3Si. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is characterized by its ability to form hydrophobic coatings and its use as a coupling agent in the production of advanced materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8,8,8-triethoxyoctyl)silane typically involves the reaction of octyltrichlorosilane with ethanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{C8H17SiCl3} + 3 \text{C2H5OH} \rightarrow \text{C8H17Si(OC2H5)3} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound is often conducted in a fixed-bed reactor using copper-based catalysts. The reaction between ethanol and silicon is catalyzed by CuCl and metallic Cu nanoparticles, which enhance the efficiency and selectivity of the process .
化学反应分析
Types of Reactions: (8,8,8-triethoxyoctyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanols and ethanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of oligomers and polymers.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes in the presence of precious metal catalysts.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Hydrosilylation: Platinum or rhodium catalysts.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane oligomers and polymers.
Hydrosilylation: Organosilicon compounds with Si-C bonds.
科学研究应用
(8,8,8-triethoxyoctyl)silane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (8,8,8-triethoxyoctyl)silane primarily involves its ability to form strong covalent bonds with various substrates. The compound’s ethoxy groups can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, creating a durable and hydrophobic coating. This property makes it an effective coupling agent and surface modifier .
相似化合物的比较
- Trimethoxy(octyl)silane
- Hexadecyltrimethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Trimethoxy(octadecyl)silane
Comparison: (8,8,8-triethoxyoctyl)silane is unique due to its specific balance of hydrophobicity and reactivity. Compared to trimethoxy(octyl)silane, it has slightly different reactivity due to the presence of ethoxy groups instead of methoxy groups. Hexadecyltrimethoxysilane and trimethoxy(octadecyl)silane have longer alkyl chains, which can provide greater hydrophobicity but may also result in increased steric hindrance during reactions. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane offers enhanced chemical resistance due to the presence of fluorine atoms .
属性
IUPAC Name |
8,8,8-triethoxyoctylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-4-15-14(16-5-2,17-6-3)12-10-8-7-9-11-13-18/h4-13H2,1-3,18H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXPPLONNRNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCCCC[SiH3])(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














